

# Strategies to improve the bioavailability of Metaxalone formulations.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Metaxalone

Cat. No.: B1676338

[Get Quote](#)

## Technical Support Center: Metaxalone Formulation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of **Metaxalone** formulations with enhanced bioavailability.

## General FAQs

**Q1:** Why is improving the bioavailability of **Metaxalone** a focus of formulation development?

**Metaxalone** is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.<sup>[1][2][3]</sup> Its low solubility is a rate-limiting step for its absorption in the gastrointestinal tract, leading to variable and incomplete bioavailability.<sup>[4][5]</sup> Enhancing its solubility and dissolution rate is crucial for developing more effective and reliable oral dosage forms.<sup>[6][7]</sup>

**Q2:** What are the primary strategies for enhancing the bioavailability of **Metaxalone**?

The main approaches focus on improving the dissolution rate and apparent solubility of **Metaxalone**. These include:

- Solid Dispersions: Dispersing **Metaxalone** in a hydrophilic polymer matrix.<sup>[1][2][3]</sup>

- Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase surface area.[5][8]
- Crystal Engineering: Creating novel crystalline forms like co-crystals with improved solubility. [6][9]
- Lipid-Based Formulations: Utilizing systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to deliver the drug in a solubilized state.[10][11][12]
- Particle Size Reduction (Micronization): Decreasing the particle size to enhance the surface area available for dissolution.[13][14]

Q3: How does food impact the bioavailability of **Metaxalone**?

The administration of **Metaxalone** with a high-fat meal significantly increases its absorption, leading to higher peak plasma concentrations (Cmax) and area under the curve (AUC).[15][16] This food effect highlights the dissolution-limited absorption of the drug. Formulations that enhance bioavailability aim to provide more consistent absorption, potentially reducing the food effect.[14]

## Strategy Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate bioavailability enhancement strategy for a BCS Class II drug like **Metaxalone**.

[Click to download full resolution via product page](#)

Caption: Workflow for selecting a bioavailability enhancement strategy.

## Strategy 1: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix, usually a hydrophilic polymer, to enhance dissolution.

## FAQs for Solid Dispersions

Q: Which polymers are commonly used for **Metaxalone** solid dispersions?

Polyethylene Glycol (PEG), particularly PEG 6000, and Polyvinylpyrrolidone (PVP), such as PVP K-30, have been successfully used to prepare **Metaxalone** solid dispersions.[\[1\]](#)[\[3\]](#)

Q: What is the typical drug-to-polymer ratio to start with?

Ratios of 1:1 and 1:2 (**Metaxalone**:Polymer) have been shown to significantly improve aqueous solubility.[\[1\]](#)[\[3\]](#) The optimal ratio will depend on the specific polymer and preparation method.

Q: Which preparation method is more common for **Metaxalone** solid dispersions?

The solvent evaporation method is frequently cited for preparing **Metaxalone** solid dispersions due to its simplicity and effectiveness at laboratory scale.[\[1\]](#)[\[3\]](#)

## Troubleshooting Guide for Solid Dispersions

| Problem                                                 | Possible Cause(s)                                                                                                                       | Suggested Solution(s)                                                                                                                                                                           |
|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low drug content in the final product.                  | Incomplete dissolution of drug/polymer in the solvent. Loss of material during drying and sieving.                                      | Ensure complete dissolution by using a sufficient volume of a suitable solvent (e.g., methanol for PEG, acetone for PVP). <sup>[1]</sup> Optimize drying and collection steps to minimize loss. |
| The solid dispersion is sticky and difficult to handle. | Low glass transition temperature (Tg) of the polymer. Residual solvent. High drug load causing plasticization.                          | Select a polymer with a higher Tg. Ensure complete solvent removal by optimizing drying time and temperature. <sup>[3]</sup> Evaluate lower drug-to-polymer ratios.                             |
| Drug recrystallizes over time during storage.           | The formulation is thermodynamically unstable. The drug is supersaturated above the polymer's capacity. Moisture uptake.                | Increase the polymer ratio to better stabilize the amorphous drug. <sup>[7]</sup> Store the formulation in controlled, low-humidity conditions. Include a secondary stabilizer if necessary.    |
| No significant improvement in dissolution rate.         | The drug is not in an amorphous state. The polymer is not sufficiently hydrophilic. Particle size of the solid dispersion is too large. | Confirm the amorphous nature using techniques like DSC or XRD. <sup>[5][9]</sup> Select a more hydrophilic polymer grade. Mill or sieve the solid dispersion to a smaller particle size.        |

## Data Summary: Solid Dispersions

| Formulation                                                | Drug:Polymer Ratio | Method              | Solubility Enhancement         | Reference(s) |
|------------------------------------------------------------|--------------------|---------------------|--------------------------------|--------------|
| MET/PEG 6000                                               | 1:1                | Solvent Evaporation | ~8-fold increase (0.126 mg/mL) | [1][3]       |
| MET/PEG 6000                                               | 1:2                | Solvent Evaporation | ~4-fold increase (0.053 mg/mL) | [1][3]       |
| MET/PVP K-30                                               | 1:1                | Solvent Evaporation | Moderate improvement           | [1][3]       |
| MET/PVP K-30                                               | 1:2                | Solvent Evaporation | Moderate improvement           | [1][3]       |
| Solubility of pure Metaxalone was reported as 0.014 mg/mL. |                    |                     |                                |              |

## Experimental Protocol: Solid Dispersion by Solvent Evaporation

This protocol is based on methodologies described for preparing **Metaxalone** solid dispersions with PEG 6000.[1][3]

Materials:

- **Metaxalone**
- PEG 6000
- Methanol (LR grade)
- Porcelain mortar and pestle
- Hot air oven or vacuum oven

Procedure:

- Accurately weigh **Metaxalone** and PEG 6000 in the desired ratio (e.g., 1:1 w/w).
- Manually blend the powders in a clean, dry porcelain mortar for 10-15 minutes to ensure a uniform mixture.
- Gradually add a minimal volume of methanol to the powder mixture while triturating to form a uniform slurry.
- Continue mixing until the solvent has partially evaporated and a semi-solid mass is formed.
- Dry the resulting mass in a hot air oven at 40-45 °C for 24 hours (or in a vacuum oven at 35-40 °C for 12-18 hours) to ensure complete removal of methanol.[3]
- Gently pulverize the dried product using a mortar and pestle.
- Pass the pulverized powder through a 60-mesh sieve to obtain a uniform particle size.[3]
- Store the final product in a desiccator until further analysis.

## Strategy 2: Nanosuspensions

Nanosuspensions consist of pure, poorly water-soluble drug particles with a size in the nanometer range, stabilized by surfactants or polymers.

## FAQs for Nanosuspensions

Q: What is a suitable stabilizer for **Metaxalone** nanosuspensions?

Poloxamer 407 has been shown to be an effective surfactant for stabilizing **Metaxalone** nanosuspensions prepared by media milling.[5][8]

Q: What is the target particle size for a **Metaxalone** nanosuspension?

A particle size of around 200-250 nm has been shown to significantly improve the saturation solubility and dissolution rate of **Metaxalone**.[5][8]

Q: What production method is effective for **Metaxalone** nanosuspensions?

Media milling (or wet bead milling) is a top-down approach that has been successfully employed to produce **Metaxalone** nanosuspensions.[5][8]

## Troubleshooting Guide for Nanosuspensions

| Problem                                                                           | Possible Cause(s)                                                                                                                                | Suggested Solution(s)                                                                                                                                                                                                                  |
|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unable to achieve the target particle size (particles are too large).             | Insufficient milling time or energy. Inappropriate stabilizer concentration. High drug concentration. Incorrect size or amount of milling media. | Increase the stirring/milling time.[5] Optimize the surfactant concentration (both too little and too much can be problematic). Reduce the initial drug concentration. Optimize the size and ratio of milling beads.                   |
| Particle aggregation or crystal growth occurs after production or during storage. | Insufficient stabilizer coverage on the particle surface. Ostwald ripening.                                                                      | Increase the concentration of the stabilizer (e.g., Poloxamer 407).[5] Consider adding a secondary stabilizer (e.g., a polymer providing steric hindrance). Lyophilize the nanosuspension into a solid powder for long-term stability. |
| High Polydispersity Index (PDI).                                                  | Non-uniform particle size reduction. Presence of aggregates.                                                                                     | Optimize the milling process parameters (time, speed).[8] Filter the nanosuspension to remove larger particles or aggregates.                                                                                                          |

## Data Summary: Nanosuspensions

| Formulation                        | Stabilizer    | Method        | Particle Size (PS) | Saturation Solubility (SS) | In Vitro Dissolution (30 min) | References |
|------------------------------------|---------------|---------------|--------------------|----------------------------|-------------------------------|------------|
| Optimized Nanosuspension           | Poloxamer 407 | Media Milling | 215.3 nm           | 2805 µg/mL                 | ~99%                          | [5][8]     |
| Marketed Tablet<br>(Skelaxin®<br>) | -             | -             | -                  | -                          | ~46%                          | [5][8]     |

## Experimental Protocol: Nanosuspension by Media Milling

This protocol is a generalized procedure based on the factorial design experiments described for **Metaxalone**.[\[5\]\[8\]](#)

### Materials:

- **Metaxalone**
- Poloxamer 407
- Purified water
- Zirconium oxide beads (milling media) of various sizes
- High-speed magnetic stirrer or laboratory mill
- Beaker

### Procedure:

- Prepare an aqueous solution of the stabilizer (e.g., 1% w/v Poloxamer 407).

- Disperse the accurately weighed **Metaxalone** powder (e.g., 1% w/v) in the stabilizer solution.
- Add the milling media (zirconium oxide beads) to the dispersion. A typical concentration is 100% w/v of the batch size.[5]
- Place the beaker on a high-speed magnetic stirrer and stir at a high RPM for a specified duration (e.g., 24-72 hours, to be optimized).[5]
- During milling, monitor the particle size at regular intervals using a particle size analyzer until the desired size (e.g., ~215 nm) is achieved.
- Once milling is complete, separate the nanosuspension from the milling beads by decantation or sieving.
- Characterize the final nanosuspension for particle size, PDI, zeta potential, and saturation solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing a nanosuspension by media milling.

## Strategy 3: Crystal Engineering (Cocrystallization)

This strategy involves modifying the crystal lattice of **Metaxalone** by incorporating a second component (a coformer) to create a new solid phase (a cocrystal) with different, and often improved, physicochemical properties.

## FAQs for Crystal Engineering

Q: What are suitable coformers for **Metaxalone**?

Saccharin and lactic acid have been successfully used as coformers to prepare **Metaxalone** cocrystals, leading to enhanced solubility and dissolution.[\[6\]](#)[\[9\]](#)

Q: What is the advantage of melt sonocrystallization over solvent evaporation?

Melt sonocrystallization has been shown to produce a form of **Metaxalone** with even greater solubility and a faster dissolution rate compared to cocrystals prepared by solvent evaporation.  
[\[6\]](#)[\[9\]](#)

## Troubleshooting Guide for Crystal Engineering

| Problem                                                                   | Possible Cause(s)                                                           | Suggested Solution(s)                                                                                                                                                                                                       |
|---------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cocrystal formation is unsuccessful; only a physical mixture is obtained. | Poor selection of coformer. Incorrect stoichiometry. Unsuitable solvent.    | Screen a wider range of coformers with complementary functional groups for hydrogen bonding. Vary the drug-to-coformer molar ratio. <sup>[6]</sup> Test different solvents or solvent systems.                              |
| The resulting crystals have poor flow properties.                         | Unfavorable crystal habit or particle size distribution.                    | Optimize the crystallization process (e.g., cooling rate) to control crystal growth. <sup>[9]</sup> Consider a post-crystallization milling step, though this may impact crystallinity.                                     |
| Low yield of the final cocrystal product.                                 | Incomplete crystallization. Loss of material during filtration and washing. | Optimize the crystallization time and temperature. <sup>[9]</sup> Ensure the chosen solvent is an anti-solvent for the cocrystal at the filtration temperature. Minimize washing steps or use a saturated washing solution. |

## Data Summary: Crystal Engineering

| Formulation                                | Method                   | Solubility (mg/mL) | Dissolution (30 min) | Reference(s) |
|--------------------------------------------|--------------------------|--------------------|----------------------|--------------|
| Pure Metaxalone                            | -                        | 0.1589             | 67.63%               | [9]          |
| Metaxalone-Saccharin (MTX-SACC)            | Solvent Evaporation      | 0.1891             | 87.08%               | [9]          |
| Metaxalone-Lactic Acid (MTX-LA)            | Solvent Evaporation      | 0.3406             | 92.79%               | [9]          |
| Melt Sonocrystallized Metaxalone (MTX-MSC) | Melt Sonocrystallization | 0.3824             | 99.79%               | [9]          |

## Experimental Protocol: Cocrystallization by Solvent Evaporation

This protocol is based on the preparation of **Metaxalone**-Saccharin cocrystals.[6][9]

### Materials:

- **Metaxalone**
- Saccharin (coformer)
- Ethyl alcohol
- Water bath
- Ice bath

### Procedure:

- Weigh **Metaxalone** and Saccharin in a 1:0.5 molar ratio.[6]

- Dissolve the mixture completely in a suitable volume of ethyl alcohol in a beaker.
- Place the beaker in a water bath at 80 °C to ensure a clear solution is obtained.[6]
- Once a clear solution is formed, transfer the beaker to an ice bath.
- Allow the solution to cool in the ice bath for approximately 5 hours to facilitate complete crystallization.[6]
- Collect the resulting crystals by filtration.
- Dry the crystals appropriately and store them in a desiccator.
- Characterize the crystals using DSC, FTIR, and XRD to confirm cocrystal formation and compare their properties to the parent compounds.[9]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pcbiochemres.com](http://pcbiochemres.com) [pcbiochemres.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. [pcbiochemres.com](http://pcbiochemres.com) [pcbiochemres.com]
- 4. Development of a Clinically Relevant Dissolution Method for Metaxalone Immediate Release Formulations Based on an IVIVC Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [ijpsdronline.com](http://ijpsdronline.com) [ijpsdronline.com]
- 6. [ijpsonline.com](http://ijpsonline.com) [ijpsonline.com]
- 7. [upm-inc.com](http://upm-inc.com) [upm-inc.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [ijpsonline.com](http://ijpsonline.com) [ijpsonline.com]
- 10. [sphinxsai.com](http://sphinxsai.com) [sphinxsai.com]

- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 14. US20160159756A1 - Formulation of metaxalone - Google Patents [patents.google.com]
- 15. Demonstration of relative bioavailability of newly developed and innovator drug metaxalone 800 mg in healthy subjects under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Strategies to improve the bioavailability of Metaxalone formulations.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676338#strategies-to-improve-the-bioavailability-of-metaxalone-formulations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)